5-BenzylBenzydamineHydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-BenzylBenzydamineHydrochloride typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring is synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is often purified through recrystallization or chromatography techniques .

化学反应分析

Metabolic Reactions

Benzydamine undergoes systemic metabolism via three primary pathways :

-

Oxidation : Formation of benzydamine N-oxide (major metabolite) via hepatic cytochrome P450 enzymes .

-

Dealkylation : Cleavage of the dimethylamino group to yield desmethyl metabolites .

-

Conjugation : Glucuronidation or sulfation for renal excretion .

Table 2: Metabolic Pathways and Outcomes

| Pathway | Enzyme System | Metabolite | Excretion Route |

|---|---|---|---|

| Oxidation | CYP450 | Benzydamine N-oxide | Renal |

| Dealkylation | CYP450 | Desmethylbenzydamine | Renal |

| Conjugation | UGTs/SULTs | Glucuronide/Sulfate conjugates | Renal |

Pharmacokinetic studies show rapid absorption (Tₘₐₓ: 1–2 h) and a half-life of ~13 hours . Less than 20% binds to plasma proteins, favoring tissue distribution .

Stability and Reactivity

Benzydamine hydrochloride’s stability is influenced by environmental factors:

Table 3: Physicochemical Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 156–161°C | Ambient pressure | |

| Decomposition | >161°C | Thermal | |

| Solubility | 0.0491 mg/mL (water) | 25°C | |

| pKa | 9.26 (basic) | - |

Critical Reactivity Notes :

-

Incompatibilities : Oxidizing agents (risk of exothermic decomposition) .

-

Hydrolysis Sensitivity : Stable under acidic conditions but susceptible to alkaline hydrolysis due to the ester group .

Experimental Findings on Degradation

Controlled degradation studies reveal:

科学研究应用

5-BenzylBenzydamineHydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

作用机制

The mechanism of action of 5-BenzylBenzydamineHydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 5-Benzyl Benzydamine Hydrochloride

- 3-(1,5-Dibenzyl-1H-indazol-3-yl)oxypropyldimethylamine

Uniqueness

Compared to similar compounds, 5-BenzylBenzydamineHydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

5-Benzylbenzydamine hydrochloride, a derivative of benzydamine, is a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

5-Benzylbenzydamine hydrochloride exhibits several mechanisms that contribute to its biological activity:

- Anti-inflammatory Effects : The compound inhibits the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while having minimal impact on other cytokines like IL-6 and IL-8. This selective inhibition helps reduce inflammation without broadly suppressing the immune response .

- Local Anesthetic Properties : Its ability to inhibit the release of inflammatory mediators from sensory nerve endings contributes to its local anesthetic effects. This action is associated with the reduction of substance P release, which is pivotal in pain signaling .

- Antibacterial Activity : 5-Benzylbenzydamine hydrochloride demonstrates non-specific antibacterial activity against various strains, including those resistant to traditional antibiotics. It shows synergistic effects when combined with antibiotics like tetracycline and chloramphenicol against resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at concentrations around 3 mmol/L .

Pharmacokinetics

The pharmacokinetic profile of 5-benzylbenzydamine hydrochloride reveals:

- Absorption : Oral doses are well absorbed, reaching peak plasma concentrations rapidly. Topical applications yield high local concentrations with low systemic absorption, minimizing potential side effects .

- Distribution and Metabolism : The drug has a volume of distribution of approximately 10 L and is primarily metabolized through oxidation and dealkylation. About 5% is excreted unchanged in urine, though some studies suggest up to 65% may be excreted in inactive forms .

- Half-Life : The half-life after oral administration is approximately 13 hours, allowing for sustained therapeutic effects with appropriate dosing intervals .

Therapeutic Applications

5-Benzylbenzydamine hydrochloride has been studied for various therapeutic applications:

- Oral Mucositis : Clinical studies have demonstrated its efficacy in reducing pain and inflammation associated with oral mucositis in cancer patients undergoing chemotherapy. A multicenter randomized trial indicated significant relief from symptoms compared to placebo .

- Postoperative Pain Management : It has been effective in managing postoperative sore throat following endotracheal intubation and reducing pain after periodontal surgery .

- Candidiasis Treatment : Research indicates that mouthwashes containing benzydamine can impair the biofilm formation of Candida albicans, suggesting its potential role in preventing oral candidiasis .

Case Studies and Research Findings

A summary of notable studies involving 5-benzylbenzydamine hydrochloride includes:

| Study Design | Participants | Dose/Route | Evidence of Efficacy |

|---|---|---|---|

| Multicenter randomized | 60 | 0.15% benzydamine hydrochloride (mouthwash) | Significant reduction in oral mucositis severity |

| Randomized placebo-controlled | 60 | 0.045 g, 30 mL oral spray | Reduced severity of pericoronitis |

| Prospective two-arm pilot study | 32 | Not declared | Reduction in throat inflammation |

| Randomized | 36 | 0.15% benzydamine hydrochloride (mouthwash) | Decreased postoperative pain after periodontal surgery |

属性

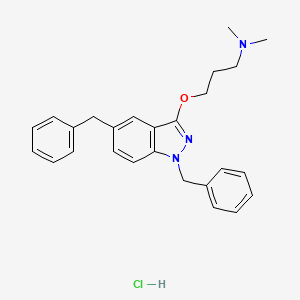

IUPAC Name |

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILUQKQKYJDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。